Dimethylamine-13C2

Analytical Chemistry LC-MS Bioanalysis Metabolomics

Dimethylamine-13C2 (CAS 765259-01-6) is a stable isotope-labeled secondary amine in which both carbon atoms of the methyl groups are substituted with the carbon-13 isotope (¹³C), resulting in a molecular formula of ¹³C₂H₇N and a molecular weight of approximately 47.07 g/mol. This compound is primarily utilized as an isotopically labeled internal standard (SIL-IS) or derivatization reagent in quantitative liquid chromatography-mass spectrometry (LC-MS) workflows, where the +2 Da mass shift relative to the natural abundance analog enables precise analyte tracking and correction for matrix effects.

Molecular Formula C2H7N
Molecular Weight 47.069 g/mol
CAS No. 765259-01-6
Cat. No. B12682539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamine-13C2
CAS765259-01-6
Molecular FormulaC2H7N
Molecular Weight47.069 g/mol
Structural Identifiers
SMILESCNC
InChIInChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1+1,2+1
InChIKeyROSDSFDQCJNGOL-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylamine-13C2 (CAS 765259-01-6) for LC-MS Internal Standardization: Core Identity and Procurement Baseline


Dimethylamine-13C2 (CAS 765259-01-6) is a stable isotope-labeled secondary amine in which both carbon atoms of the methyl groups are substituted with the carbon-13 isotope (¹³C), resulting in a molecular formula of ¹³C₂H₇N and a molecular weight of approximately 47.07 g/mol . This compound is primarily utilized as an isotopically labeled internal standard (SIL-IS) or derivatization reagent in quantitative liquid chromatography-mass spectrometry (LC-MS) workflows, where the +2 Da mass shift relative to the natural abundance analog enables precise analyte tracking and correction for matrix effects . As a ¹³C-labeled reagent, it offers superior analytical fidelity compared to deuterium-labeled counterparts by eliminating the risk of hydrogen-deuterium exchange and chromatographic isotope effects that can compromise quantification accuracy [1].

Dimethylamine-13C2 Procurement Risk: Why Deuterated or Unlabeled Analogs Are Not Equivalent Substitutes


Procurement of dimethylamine-13C2 cannot be satisfied by substituting dimethylamine-d6 or unlabeled dimethylamine due to fundamental analytical performance differences. Deuterium-labeled analogs (e.g., dimethylamine-d6) exhibit measurable chromatographic isotope effects on reversed-phase LC separations, leading to differential retention times relative to the analyte and compromising the core assumption of identical ionization and detection behavior [1]. In contrast, unlabeled dimethylamine lacks the mass shift required for MS differentiation, precluding its use as an internal standard in isotopic dilution workflows. Additionally, deuterated amine standards are susceptible to hydrogen-deuterium exchange under acidic or protic solvent conditions, which degrades signal integrity over time . The ¹³C₂ labeling strategy avoids these limitations entirely, ensuring co-elution and stable signal response [1]. Therefore, selecting a non-¹³C₂ analog introduces quantifiable sources of error in matrix effect correction and analyte recovery calculations.

Dimethylamine-13C2 Quantitative Differentiation Evidence: Comparator-Driven Analytical Performance


Chromatographic Co-Elution: Dimethylamine-13C2 Eliminates RP-LC Isotope Effect Observed with Deuterated Analogs

In head-to-head comparative studies of stable-isotope dimethylation labeling for LC-ESI MS, dimethylamine-13C2-labeled amines exhibit zero chromatographic isotope effect on reversed-phase liquid chromatography (RPLC), whereas deuterium-labeled (D-labeled) amines show significant differential elution. This directly impacts quantification accuracy when deuterated internal standards are used [1].

Analytical Chemistry LC-MS Bioanalysis Metabolomics

Mass Shift Sufficiency: +2 Da Differentiation Enables Unambiguous MS Quantification Relative to Natural Abundance Analyte

Dimethylamine-13C2 provides a +2.01 Da mass increase relative to the natural abundance (¹²C₂) analyte (calculated: 13.003355 × 2 = 26.00671 Da vs. 12.000000 × 2 = 24.00000 Da). This +2 Da shift is sufficient to avoid isotopic overlap with the naturally occurring M+1 isotopic peak, which for dimethylamine (C₂H₇N, MW ~45.06) represents ~2.2% abundance. In contrast, a single ¹³C label (+1 Da) would overlap with the natural M+1 peak, requiring isotopic deconvolution . The +2 Da shift meets the recommended minimum of +3 Da for deuterated standards in low-resolution MS [1] while avoiding the chromatographic penalties of high deuterium incorporation.

Mass Spectrometry Bioanalysis Internal Standard

Isotopic Purity Specification: ≥99 atom% ¹³C Enables Traceable Quantification in Pharmacopeial Compliance Workflows

Commercial dimethylamine-13C2 hydrochloride is routinely supplied with certified isotopic purity of ≥99 atom% ¹³C . This high enrichment ensures that the measured internal standard signal originates almost entirely from the labeled species, with negligible contribution from residual unlabeled (¹²C₂) material. For pharmacopeial reference standard applications, this purity level supports traceability to USP or EP monographs for method validation and quality control .

Pharmaceutical Analysis Method Validation Quality Control

Label Stability: ¹³C Incorporation Eliminates Hydrogen-Deuterium Exchange Liability of Deuterated Dimethylamine Analogs

Stable isotope labeling with ¹³C and ¹⁵N is inherently more robust than deuterium labeling due to the absence of exchangeable protons at the labeled positions. Deuterated dimethylamine (e.g., dimethylamine-d6) is susceptible to hydrogen-deuterium back-exchange under acidic LC mobile phases or during long-term storage in protic solvents, which progressively reduces the effective mass shift and compromises quantification [1]. ¹³C₂ labeling avoids this liability entirely, as carbon atoms in the methyl groups are not exchangeable under any analytical conditions .

Stable Isotope Labeling LC-MS Sample Preparation Assay Robustness

Cost-Benefit Positioning: Dimethylamine-13C₂ Provides Superior Analytical Performance at a Premium Relative to Deuterated Alternatives

Dimethylamine-13C₂ commands a higher unit price than dimethylamine-d6; as of 2025, 500 mg of dimethylamine-13C₂ hydrochloride is priced at approximately $825 USD , whereas comparable deuterated dimethylamine is generally more economical due to lower synthesis costs [1]. However, the premium is justified in applications where chromatographic co-elution and label stability are non-negotiable (e.g., regulated bioanalysis, clinical PK studies). For less demanding applications, deuterated analogs may represent a cost-effective alternative, though users must validate the absence of isotope effects and H/D exchange for their specific assay conditions [2].

Procurement Cost-Benefit Analysis Method Optimization

Dimethylamine-13C2 Procurement-Focused Application Scenarios: Where Quantitative Differentiation Delivers Verifiable Value


Regulated Bioanalytical Method Validation for Pharmacokinetic (PK) Studies

In GLP-compliant LC-MS/MS assays quantifying dimethylamine or its derivatives in biological matrices (plasma, urine, tissue homogenates), dimethylamine-13C₂ is the preferred internal standard. Its lack of chromatographic isotope effect ensures that the internal standard and analyte experience identical ion suppression from matrix components, enabling accurate recovery calculations and meeting FDA/ICH guidance on bioanalytical method validation [1]. The +2 Da mass shift provides unambiguous MS detection without isotopic overlap, while the permanent ¹³C label maintains signal stability across multi-day analytical runs .

Stable-Isotope Dimethylation Labeling for Targeted Metabolomics

For relative quantification of amine-containing metabolites (amino acids, biogenic amines) across large sample cohorts, dimethylamine-13C₂ serves as a key reagent in reductive dimethylation labeling workflows. The ¹³C₂ tag introduces a +2 Da differential mass tag that enables paired sample analysis (e.g., disease vs. control) in a single LC-MS run. As demonstrated by Guo and Li (2007), ¹³C-dimethylation eliminates the RPLC isotope effect observed with deuterated tags, ensuring accurate peak area ratios for differential expression analysis [1]. This enables confident identification of metabolic biomarkers without the confounding influence of differential chromatographic retention.

Pharmacopeial Reference Standard Preparation and Method Transfer

When establishing compendial methods (USP/EP) for dimethylamine-related impurities or residual solvents, dimethylamine-13C₂ with certified isotopic purity (≥99 atom% ¹³C) provides the traceable standard required for system suitability testing and cross-laboratory method transfer [1]. The stable isotope label serves as an internal calibrant that corrects for injection-to-injection variability and instrument drift, improving inter-laboratory reproducibility. This is particularly critical for methods involving derivatization, where reaction efficiency variations must be normalized .

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